Ilaprazole metabolite M9

impurity profiling LC-MS structural isomerism

Ilaprazole metabolite M9 (CAS 1298015-58-3), also cataloged as Ilaprazole Impurity 27, is a chemically defined small-molecule reference standard (molecular formula C18H22N4OS, molecular weight 342.46 g/mol). It is a sulfide derivative of the proton pump inhibitor (PPI) ilaprazole, specifically 2-(((4-methoxy-3-methyl-2-pyridinyl)methyl)thio)-n-propyl-1H-benzimidazol-6-amine.

Molecular Formula C18H22N4OS
Molecular Weight 342.5 g/mol
CAS No. 1298015-58-3
Cat. No. B12759237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole metabolite M9
CAS1298015-58-3
Molecular FormulaC18H22N4OS
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCNC1=CC2=C(C=C1)N=C(N2)SCC3=NC=CC(=C3C)OC
InChIInChI=1S/C18H22N4OS/c1-4-8-19-13-5-6-14-15(10-13)22-18(21-14)24-11-16-12(2)17(23-3)7-9-20-16/h5-7,9-10,19H,4,8,11H2,1-3H3,(H,21,22)
InChIKeyAFBUPCHMYUDPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ilaprazole Metabolite M9 (CAS 1298015-58-3): A Critical Reference Standard for Impurity Profiling and Metabolic Studies


Ilaprazole metabolite M9 (CAS 1298015-58-3), also cataloged as Ilaprazole Impurity 27, is a chemically defined small-molecule reference standard (molecular formula C18H22N4OS, molecular weight 342.46 g/mol) . It is a sulfide derivative of the proton pump inhibitor (PPI) ilaprazole, specifically 2-(((4-methoxy-3-methyl-2-pyridinyl)methyl)thio)-n-propyl-1H-benzimidazol-6-amine . Unlike the active parent drug or its major circulating sulfone metabolite, this compound represents a specific reductive pathway product or process-related impurity, making it essential for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing and metabolic research [REFS-2, REFS-3].

The Risks of Ilaprazole Impurity Reference Standard Substitution: Why Ilaprazole Metabolite M9 Must Be Precisely Specified


Generic substitution of reference standards for ilaprazole impurities is scientifically unsound due to the co-existence of multiple compounds with identical nominal mass but distinct chemical structures, each representing a different metabolic or synthetic pathway [1]. For instance, the 'M9' designation in primary literature refers to an oxidative sulfone metabolite (C19H19N4O4S, m/z 399.1118) [2], a completely different molecule from the sulfide-based Ilaprazole Metabolite M9 (C18H22N4OS, m/z 342.46) available commercially under CAS 1298015-58-3 . Using the wrong standard would invalidate chromatographic peak identification, lead to inaccurate quantification of genotoxic or process impurities, and ultimately jeopardize regulatory filings due to incorrect impurity profiling data [3].

Quantitative Differentiation Evidence for Ilaprazole Metabolite M9 (CAS 1298015-58-3) Against In-Class Analogs


Molecular Identity and Spectral Resolution: Differentiation from the Endogenous Sulfone Metabolite M9

The precise chemical identity of this commercial reference is a sulfide, 2-(((4-methoxy-3-methyl-2-pyridinyl)methyl)thio)-n-propyl-1H-benzimidazol-6-amine (C18H22N4OS, MW 342.46) [REFS-1, REFS-2]. It is structurally distinct from the hydroxylated sulfone metabolite also termed 'M9' in vivo (C19H19N4O4S, m/z 399.1118) [1]. The calculated logP (XlogP = 4) and topological polar surface area (88.1 Ų) for this standard predict different chromatographic retention behavior compared to the more polar sulfone metabolite (predicted tPSA ~110 Ų), a critical factor for HPLC method selectivity .

impurity profiling LC-MS structural isomerism

Certified Purity and Batch Consistency for Regulatory Compliance Versus Uncharacterized Analogs

Specialty suppliers provide this compound with batch-specific certification. For example, the standard is available at a certified purity of 96.40% (HPLC) with accompanying analytical data (NMR, HPLC, GC) [REFS-1, REFS-2]. This is in contrast to unstandardized 'research grade' materials or in-house synthesized metabolites where purity may not be rigorously validated or batch-to-batch consistency is undocumented.

reference standard purity assay quality control

In Silico Biological Activity Probability as a Marker of Potential Pharmacological Relevance

In silico prediction assigned this new metabolite a 73.9-88.2% probability of inhibiting H+/K+-ATPase, the target of proton pump inhibitors, compared to a 94.1% probability for the parent drug, ilaprazole [1]. This indicates a moderate, but non-negligible, potential for residual pharmacological activity, differentiating it from inert impurities and highlighting a need for its specific quantification in safety assessments.

bioactivity prediction H+/K+-ATPase inhibitor metabolite safety

High-Value Application Scenarios for Ilaprazole Metabolite M9 (CAS 1298015-58-3)


Analytical Method Development and Validation for Genotoxic and Process Impurities

Due to its structural distinction as a sulfide, this standard serves as a critical system suitability marker for HPLC/LC-MS methods designed to separate and quantify reductive pathway impurities from the active drug and oxidative sulfone metabolites [1]. Its certified purity (≥96%) and defined XlogP (4) ensure reliable method validation under ICH Q3A guidelines [REFS-2, REFS-3].

In Vitro and In Vivo Metabolite Identification Studies

When investigating non-enzymatic sulfoxide reduction as the major human clearance pathway for ilaprazole, this synthesized sulfide standard is essential for confirming the identity and quantifying the concentration of the reduction product in human liver microsome incubations or plasma samples [1]. It helps distinguish an actual drug-related material from an analytical artifact.

Pharmaceutical Quality Control (QC) Batch Release Testing

For manufacturers of ilaprazole APIs or finished dosage forms, this impurity reference standard is indispensable for QC batch release. Its use in comparative chromatographic analysis ensures that the levels of this specific toxicologically relevant impurity remain below the identification threshold, a prerequisite for ANDA filing .

Pharmacological Safety Assessment of Drug Metabolites

Given the in silico prediction of a 73.9-88.2% probability of H+/K+-ATPase inhibitory activity [1], this compound is a key reagent for in vitro assays designed to assess the pharmacological contribution or off-target effects of circulating sulfide metabolites, a testing strategy recommended by regulatory guidance on metabolite safety.

Quote Request

Request a Quote for Ilaprazole metabolite M9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.